1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4O3/c1-31-20-4-2-3-18-22(20)25-13-19-21(14-5-9-17(10-6-14)28(29)30)26-27(23(18)19)16-11-7-15(24)8-12-16/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKJUUOXELOEBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(4-Fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on various research studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. The presence of the fluorine atom and the nitro group in the structure is crucial for enhancing biological activity. The compound's structure can be represented as follows:
Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit promising anticancer properties. For instance, studies have shown that certain pyrazolo[4,3-c]quinoline derivatives can inhibit cell proliferation in various cancer cell lines. Specifically, compounds with similar structural motifs demonstrated significant cytotoxicity against hematological malignancies and solid tumors.
Table 1: Cytotoxicity of Related Compounds
Anti-inflammatory Properties
In addition to anticancer effects, this compound has been evaluated for its anti-inflammatory properties. The compound has been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, which is indicative of its potential as an anti-inflammatory agent.
Mechanism of Action:
- Inhibition of iNOS and COX-2: The compound's anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which play pivotal roles in inflammatory pathways.
Case Studies
A notable study involving a series of pyrazolo[4,3-c]quinoline derivatives highlighted their efficacy in inhibiting cancer cell growth and reducing inflammation. The study involved:
- In vitro assays demonstrating significant inhibition of cancer cell lines.
- In vivo models where compounds showed reduced tumor size compared to controls.
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) studies have been conducted to understand how structural modifications affect biological activity. Key findings include:
- Fluorination enhances lipophilicity and cellular uptake.
- Nitro groups contribute to increased reactivity and potential interaction with biological targets.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Activity and Mechanism Insights
- Anti-inflammatory Activity: Amino-substituted derivatives (e.g., 2i, 2m) inhibit NO production (IC₅₀ < 1 µM) by suppressing iNOS and COX-2 expression . The nitro group in the target compound may reduce anti-inflammatory potency due to its electron-withdrawing nature, which could hinder interactions with enzymatic active sites.
- Antimicrobial Activity: Nitro-substituted pyrazoloquinolines (e.g., 1-(4-nitrophenyl)-3-amino-1H-pyrazolo[3,4-b]quinoline) show potent activity against C. albicans and A. niger (comparable to ketoconazole) . The target compound’s 4-nitrophenyl group may enhance antifungal efficacy through redox-mediated mechanisms.
Key Structural Determinants
- Nitro vs. Amino Groups: Nitro substituents favor antimicrobial activity, while amino groups optimize anti-inflammatory effects via H-bonding with iNOS .
- Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and higher electronegativity may improve target selectivity compared to chlorine .
- Methoxy Positioning : Methoxy at the 6-position (vs. 8-position in ) balances solubility and steric effects.
Q & A
Q. What are the established synthetic routes for 1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting with substituted quinoline derivatives. For example:
- Step 1 : Begin with 2,4-dichloroquinoline-3-carbonitrile as a precursor, leveraging nucleophilic aromatic substitution to introduce the 4-fluorophenyl and 4-nitrophenyl groups .
- Step 2 : Methoxy group incorporation via alkoxylation under basic conditions (e.g., NaH/MeOH) at the 6-position .
- Step 3 : Cyclization using hydrazine derivatives to form the pyrazole ring, followed by purification via column chromatography .
Key intermediates include halogenated quinoline precursors and substituted hydrazine derivatives.
Q. How is the structural identity of this compound validated in academic research?
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and ring connectivity. For example, the 4-nitrophenyl group shows characteristic aromatic proton splitting patterns (~8.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight accuracy (e.g., [M+H] calculated vs. observed) .
- X-ray Crystallography : For unambiguous confirmation of the pyrazoloquinoline core and substituent geometry (e.g., using SHELXL for refinement) .
Q. What biological targets are associated with pyrazolo[4,3-c]quinoline derivatives, and how is activity screened?
These compounds are studied for:
- Cannabinoid Receptor (CB2) Modulation : Competitive binding assays using -CP55,940 to measure affinity (e.g., IC values) .
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Anti-inflammatory Effects : In vivo models like murine colitis to evaluate therapeutic potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from assay variability or structural analogs. Strategies include:
- Comparative Binding Studies : Use standardized assays (e.g., radioligand displacement for CB2) across labs to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing 4-nitrophenyl with 4-cyanophenyl) to isolate activity drivers .
- Metabolic Stability Testing : Assess liver microsomal stability to rule out pharmacokinetic confounding factors .
Q. What crystallographic challenges arise during structural analysis, and how are they addressed?
Common challenges include:
- Disorder in Nitro Groups : The 4-nitrophenyl group may exhibit rotational disorder. Mitigate by collecting high-resolution data (≤1.0 Å) and refining anisotropic displacement parameters .
- Twinning in Pyrazole Rings : Use SHELXD for twin detection and SHELXL for twin-law refinement .
- Solvent Masking : Apply SQUEEZE (in PLATON) to model disordered solvent molecules .
Q. How can synthetic yield be optimized for large-scale academic studies?
Optimization strategies:
- Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, improving yield from ~50% to >80% .
- Microwave-Assisted Synthesis : Reduce reaction time for cyclization steps (e.g., from 12 hrs to 30 mins) while maintaining yield .
- Green Chemistry : Use water as a solvent for nitro group reduction steps to enhance sustainability .
Q. What computational methods support the design of derivatives with enhanced bioactivity?
- Docking Studies : Use AutoDock Vina to predict binding poses at CB2 receptors, focusing on hydrophobic interactions with the fluorophenyl group .
- DFT Calculations : Analyze electron density maps to guide nitro group modifications for improved binding affinity .
- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to prioritize stable derivatives .
Data Contradiction Analysis
Q. How to interpret conflicting NMR data for the pyrazole ring protons?
Discrepancies in proton splitting may arise from:
- Tautomerism : The 1H-pyrazole ring can exist in two tautomeric forms. Use -NMR or variable-temperature NMR to identify dominant tautomers .
- Solvent Effects : Compare DMSO-d vs. CDCl spectra to isolate solvent-induced shifts .
Q. Why do some studies report CB2 selectivity while others observe off-target effects?
Potential reasons:
- Assay Conditions : Differences in cell lines (e.g., CHO vs. HEK293) or endogenous receptor expression levels .
- Probe Purity : HPLC-MS validation (≥95% purity) to exclude impurities mimicking off-target activity .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Yields
| Step | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Nucleophilic Substitution | 2,4-Dichloroquinoline, KCO, DMF, 80°C | 65–70 | |
| 2 | Alkoxylation | NaH, MeOH, THF, reflux | 85–90 | |
| 3 | Cyclization | Hydrazine hydrate, EtOH, 70°C | 50–60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
